2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide
CAS No.: 1156725-92-6
Cat. No.: VC3347946
Molecular Formula: C8H14N4O2
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156725-92-6 |
|---|---|
| Molecular Formula | C8H14N4O2 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 2-(4-aminopyrazol-1-yl)-N-(2-methoxyethyl)acetamide |
| Standard InChI | InChI=1S/C8H14N4O2/c1-14-3-2-10-8(13)6-12-5-7(9)4-11-12/h4-5H,2-3,6,9H2,1H3,(H,10,13) |
| Standard InChI Key | QZXJSLCTTVGQLC-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)CN1C=C(C=N1)N |
| Canonical SMILES | COCCNC(=O)CN1C=C(C=N1)N |
Introduction
Chemical Structure and Properties
2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is characterized by its distinctive molecular structure that contributes to its chemical behavior and biological activities. The compound is identified by CAS No. 1156725-92-6 and has a molecular formula of C8H14N4O2 with a molecular weight of 198.22 g/mol.
Molecular Structure
The compound contains several key structural features that determine its chemical and biological properties:
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A pyrazole ring (five-membered heterocycle) with nitrogen atoms at positions 1 and 2
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An amino group (-NH2) attached to the 4-position of the pyrazole ring
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An acetamide group linked to the pyrazole nitrogen at position 1
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A 2-methoxyethyl substituent on the nitrogen of the acetamide group
This structural configuration enables the molecule to form multiple hydrogen bonds through its amino group, amide bond, and methoxyethyl moiety, contributing to its interaction with biological targets.
Chemical Identifiers
The compound is registered in multiple chemical databases and can be identified through various standardized notations as presented in Table 1.
Table 1: Chemical Identifiers of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide
| Identifier Type | Value |
|---|---|
| CAS Number | 1156725-92-6 |
| IUPAC Name | 2-(4-aminopyrazol-1-yl)-N-(2-methoxyethyl)acetamide |
| Molecular Formula | C8H14N4O2 |
| Molecular Weight | 198.22 g/mol |
| Standard InChI | InChI=1S/C8H14N4O2/c1-14-3-2-10-8(13)6-12-5-7(9)4-11-12/h4-5H,2-3,6,9H2,1H3,(H,10,13) |
| InChIKey | QZXJSLCTTVGQLC-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)CN1C=C(C=N1)N |
| PubChem CID | 43445147 |
Synthesis and Chemical Reactions
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide involves multiple chemical steps and requires careful optimization of reaction conditions to achieve high yields and purity.
Chemical Reactivity
The reactivity of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is largely determined by its functional groups:
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The amino group at the 4-position of the pyrazole ring can participate in nucleophilic reactions, serve as a hydrogen bond donor, or undergo further functionalization
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The amide bond can undergo hydrolysis under acidic or basic conditions
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The pyrazole ring can participate in various coordination interactions with metal ions, similar to other pyrazole derivatives
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The methoxyethyl group provides additional sites for potential metabolic transformations
These reactive sites make the compound versatile for further chemical modifications or for studying its interactions with biological systems.
Biological Activities and Applications
Pyrazole derivatives like 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide have garnered interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Research Applications
The compound has potential applications in various research domains:
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As a building block for the synthesis of more complex bioactive molecules
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In structure-activity relationship (SAR) studies to understand the contribution of specific functional groups to biological activity
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As a potential pharmacophore for the development of new therapeutic agents
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In coordination chemistry studies, as pyrazole derivatives can form complexes with various metal ions, which themselves may possess biological activities
Related research with pyrazole-acetamide derivatives has shown promising antibacterial activities. For instance, some coordination complexes constructed from pyrazole-acetamide ligands have demonstrated significant activity against bacterial strains including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus fasciens, with minimum inhibitory concentrations as low as 5 μg/mL .
Analytical Characterization
The characterization of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide typically involves various analytical techniques to confirm its structure, purity, and properties.
Spectroscopic Analysis
Spectroscopic methods are essential for structural elucidation and purity assessment:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR can provide detailed information about the molecular structure, confirming the presence and positions of the pyrazole ring, amino group, and methoxyethyl substituent
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Infrared (IR) spectroscopy: Useful for identifying functional groups such as the amino group (N-H stretching), carbonyl group (C=O stretching), and C-O stretching of the methoxy group
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Mass spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns characteristic of the compound
Chromatographic Analysis
Chromatographic techniques are employed for purity determination and separation:
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High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis and purity assessment
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Thin-Layer Chromatography (TLC): Provides a rapid method for monitoring reaction progress and preliminary purity assessment
For research involving the compound in biological systems, additional analytical approaches like collision cross-section measurements in mass spectrometry might be relevant. For related compounds, predicted collision cross-section values have been reported for various adducts, which can aid in their identification in complex mixtures .
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